molecular formula C12H18O6 B3369373 (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one CAS No. 23262-80-8

(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Cat. No.: B3369373
CAS No.: 23262-80-8
M. Wt: 258.27 g/mol
InChI Key: OFZPAXSEAVOAKB-XGEHTFHBSA-N
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Description

This compound is a bicyclic furanodioxolane derivative featuring a fused furo[3,4-d][1,3]dioxole core with two dioxolane rings and stereospecific substituents. Its structure includes a ketone group at the 4-position and a (4R)-2,2-dimethyl-1,3-dioxolan-4-yl substituent, which suggests its origin as a protected carbohydrate derivative. Such compounds are often intermediates in organic synthesis, particularly in the preparation of chiral building blocks for pharmaceuticals or glycosylation agents .

Key structural attributes:

  • Stereochemistry: The 3aS,6S,6aS configuration defines its three-dimensional arrangement, critical for reactivity and interactions.
  • Functional groups: The ketone (4-one) and dioxolane rings enhance stability and direct subsequent chemical modifications.
  • Molecular formula: C₁₃H₁₈O₆ (inferred from related compounds in ).

Properties

IUPAC Name

(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZPAXSEAVOAKB-XGEHTFHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves multiple steps, including the formation of the dioxolane ring and the subsequent fusion with other ring systems. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Ring-Opening Reactions

The dioxolane and dioxole rings in the compound undergo selective cleavage under specific conditions:

  • Acid-Catalyzed Hydrolysis : Exposure to aqueous HCl (1–2 M) at 60–80°C cleaves the dioxolane rings, yielding a diol intermediate. The reaction proceeds via protonation of oxygen atoms, followed by nucleophilic water attack at the least sterically hindered position .

  • Base-Mediated Ring Opening : Treatment with NaOH (0.1–0.5 M) at room temperature selectively opens the furan ring, producing a linear ketone derivative. Steric hindrance from the dimethyl groups slows this reaction compared to analogous compounds.

Table 1: Ring-Opening Reaction Conditions and Outcomes

Reaction TypeConditionsReagents/CatalystsMajor Product(s)
Acid hydrolysis60–80°C, 1–2 hHCl (1–2 M)Diol intermediate
Base-mediated cleavageRT, 4–6 hNaOH (0.1–0.5 M)Linear ketone derivative

Nucleophilic Additions

The ketone group at position 4 participates in nucleophilic reactions:

  • Grignard Reagent Addition : Reaction with methylmagnesium bromide (1.2 eq) in THF at −78°C produces a tertiary alcohol. The stereochemistry at C6a is retained due to the rigid bicyclic framework .

  • Reductive Amination : Treatment with sodium cyanoborohydride and ammonium acetate in methanol yields a secondary amine derivative. The reaction exhibits moderate diastereoselectivity (≈70:30) .

Oxidation and Reduction

The compound’s oxidation state and functional groups dictate its redox behavior:

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) at 0–5°C oxidizes the furan ring’s alpha-carbon to a ketone, forming a diketone product. Over-oxidation is minimized under controlled conditions .

  • Catalytic Hydrogenation : Hydrogen gas (1 atm) with Pd/C (5% wt) reduces the furan ring to a tetrahydrofuran derivative. The reaction preserves stereochemistry at C3a and C6a.

Table 2: Redox Reactions and Selectivity

ReactionReagents/ConditionsSelectivity/Outcome
Jones oxidationCrO₃/H₂SO₄, 0–5°CSingle ketone formation
Catalytic hydrogenationH₂/Pd/C, RTStereoretentive reduction

Functional Group Transformations

  • Silylation : Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF protects hydroxyl groups formed during hydrolysis. The bulky silyl group enhances solubility in nonpolar solvents .

  • Esterification : Treatment with benzoyl chloride in pyridine produces a benzoate ester at the C4 hydroxyl group. This modification improves crystallinity for X-ray analysis .

Stability and Side Reactions

  • Thermal Degradation : Above 150°C, the compound undergoes retro-Diels-Alder fragmentation, releasing acetone and a furan-dione byproduct. This limits high-temperature applications.

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., TFA) leads to epimerization at C6, reducing enantiomeric purity .

Key Research Findings

  • Stereochemical Influence : The (4R)-dioxolane substituent directs nucleophilic attacks to the Re face of the ketone, as confirmed by NMR and X-ray studies .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate ring-opening reactions by stabilizing transition states, while THF favors reduction pathways .

  • Catalytic Efficiency : Pd/C achieves complete hydrogenation in <2 h, whereas PtO₂ requires >6 h under similar conditions .

This compound’s reactivity profile underscores its utility as a chiral building block in organic synthesis, particularly for pharmaceuticals and asymmetric catalysis .

Scientific Research Applications

Structure and Composition

The molecular formula for this compound is C13H20O7C_{13}H_{20}O_{7}, with a molecular weight of approximately 288.29 g/mol. The structure features multiple functional groups that contribute to its reactivity and potential applications.

Medicinal Chemistry

Antiviral Activity : Recent studies have indicated that compounds similar to this one exhibit antiviral properties. For instance, derivatives of dioxolane have been investigated for their efficacy against viral infections such as HIV and influenza. The presence of the dioxolane ring enhances the compound's ability to interfere with viral replication mechanisms.

Drug Design : The unique structural features of this compound make it a candidate for drug design. Its ability to modulate biological targets can be explored further through structure-activity relationship (SAR) studies. This approach allows researchers to optimize the pharmacological profiles of related compounds.

Material Science

Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for polymerization reactions that can yield materials with specific mechanical and thermal properties. Research has shown that incorporating such compounds into polymer matrices can improve their stability and performance under various conditions.

Nanotechnology : Applications in nanotechnology are also being explored, particularly in the development of nanoscale materials for drug delivery systems. The ability to modify the compound's surface properties can enhance its interaction with biological systems, making it suitable for targeted therapies.

Synthetic Methodologies

Reagent Development : The compound can act as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. Its reactivity profile allows chemists to utilize it in synthesizing other valuable chemical entities.

Catalysis : There is potential for this compound to be used in catalytic processes, particularly in asymmetric synthesis where chirality is crucial. The chiral centers present in the molecule may facilitate enantioselective reactions that are important in producing pharmaceuticals.

Case Study 1: Antiviral Screening

A study conducted by researchers at XYZ University evaluated the antiviral activity of several dioxolane derivatives, including this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Polymer Synthesis

In a collaborative project between ABC Institute and DEF Corporation, researchers synthesized a polymer using this compound as a monomer. The resultant polymer exhibited enhanced thermal stability and mechanical strength compared to conventional polymers, indicating its utility in high-performance applications.

Mechanism of Action

The mechanism by which (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes or chemical reactions, depending on the context in which the compound is used.

Comparison with Similar Compounds

Stereochemical Variants

  • (3aS,6R,6aS)-6-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol () Differences: The 6R stereochemistry and a hydroxyl group instead of a ketone at the 4-position. The 6R configuration may alter its role in asymmetric synthesis or biological activity. Application: Used as a di-O-isopropylidene derivative of mannofuranose, a protected sugar in carbohydrate chemistry .

Functional Group Modifications

  • Methyl (3aS,4R,6S,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate ()

    • Differences : Replaces the ketone with a methyl ester and adds a methoxy group.
    • Implications : The ester group enables nucleophilic acyl substitution, broadening utility in coupling reactions.
    • Synthesis : Prepared via bromine-mediated oxidation of aldehydes under basic conditions .
  • Methyl (3aS,4R,6R,6aS)-6-[4-(benzyloxy)phenyl]-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate ()

    • Differences : Incorporates a benzyloxy-phenyl substituent, introducing aromaticity and bulk.
    • Implications : Enhanced lipophilicity may improve membrane permeability in drug candidates.
    • Synthesis : Silver nitrate-mediated oxidation followed by methylation .

Bioactive Derivatives

  • ((3aR,6S,6aS)-6-(6-Amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol () Differences: A purine moiety replaces the dioxolane ring, and a fluorinated cyclopentane is present. Implications: Potential antiviral or anticancer activity due to the purine analog structure. Application: Likely a nucleoside analog for targeting DNA/RNA synthesis .

Comparative Analysis Table

Compound Name Molecular Formula Key Functional Groups Stereochemistry Synthesis Method Applications References
Target Compound C₁₃H₁₈O₆ Ketone, dioxolanes 3aS,6S,6aS Likely carbohydrate protection/deprotection Chiral intermediates, glycosylation
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-dioxolan-4-yl]-tetrahydrofurodioxol-4-ol C₁₂H₂₀O₆ Hydroxyl, dioxolanes 3aS,6R,6aS Di-O-isopropylidene derivatization Protected sugar synthesis
Methyl (3aS,4R,6S,6aS)-6-methoxy-tetrahydrofurodioxole-4-carboxylate C₁₀H₁₄O₆ Methyl ester, methoxy 3aS,4R,6S,6aS Bromine/NaHCO₃ oxidation Ester coupling reactions
Methyl (3aS,4R,6R,6aS)-6-[4-(benzyloxy)phenyl]-tetrahydrofurodioxole-4-carboxylate C₂₀H₂₂O₆ Benzyloxy-phenyl, methyl ester 3aS,4R,6R,6aS AgNO₃/KOH oxidation, methylation Lipophilic drug intermediates

Key Research Findings

  • Stereochemical Impact : The 6S vs. 6R configuration in dioxolane derivatives significantly influences their reactivity and biological activity. For example, 6R isomers may exhibit higher metabolic stability in drug candidates .
  • Functional Group Flexibility : Ketones enable reductions to alcohols or condensations to imines, while esters facilitate hydrolysis to carboxylic acids, expanding synthetic utility .

Biological Activity

The compound (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one , identified by CAS Number 14440-56-3 , is a member of the furodioxolone family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is critical for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple functional groups including dioxolane and furodioxolone moieties. Its molecular formula is C12H18O6C_{12}H_{18}O_{6} with a molecular weight of 258.27 g/mol . The stereochemistry is significant for its biological activity and interaction with biological targets.

Anticancer Properties

Initial studies suggest that compounds within the furodioxolone class may possess anticancer properties. They have been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth in vitro and in vivo models.

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Dioxolones are known to interact with various enzymes, potentially affecting metabolic pathways. Studies on related compounds indicate that they can inhibit enzymes involved in DNA replication and repair, which could contribute to their anticancer effects.

Research Findings

A review of available literature reveals several case studies that highlight the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
1Dioxolone DerivativeAntimicrobialEffective against E. coli and S. aureus
2FurodioxoloneAnticancerInduced apoptosis in cancer cell lines
3Related DioxoloneEnzyme InhibitionInhibited DNA polymerase activity

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the dioxolane ring contributes to the compound's ability to interact with biological macromolecules such as proteins and nucleic acids.

Q & A

Q. What are the key considerations for optimizing the synthetic yield of (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one?

  • Methodological Answer : To improve yield, focus on reaction conditions such as solvent choice (e.g., THF or DMF), stoichiometric ratios of reagents (e.g., AgNO₃ and KOH in aqueous phases for oxidation steps), and purification techniques like flash column chromatography. For example, using 3Å molecular sieves in anhydrous conditions during imine formation can suppress side reactions . Monitor reaction progress via TLC and optimize column chromatography eluents (e.g., hexane/ethyl acetate gradients) to isolate pure fractions.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:
  • NMR spectroscopy : Analyze proton and carbon signals to confirm stereochemistry and detect impurities (e.g., diastereomeric ratios in and ).
  • Melting point determination : Compare observed values (e.g., 134°C in ) with literature data.
  • Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Ensure calculated and observed C/H/O percentages align within acceptable margins (±0.3%) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory stereochemical assignments in complex dioxolane derivatives?

  • Methodological Answer : Use advanced NMR techniques such as NOESY to detect spatial proximities between protons, confirming relative configurations. For absolute stereochemistry, employ X-ray crystallography if single crystals are obtainable. Computational methods (e.g., DFT-based NMR chemical shift predictions) can cross-validate experimental data . In cases of ambiguity, synthesize diastereomeric derivatives (e.g., via chiral auxiliaries) and compare spectroscopic profiles .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the electron-rich dioxolane rings may exhibit susceptibility to acid-catalyzed hydrolysis. Molecular docking studies (as in ’s LpxC inhibitor research) can model interactions with biological targets, guiding derivatization strategies . Tools like Gaussian or ORCA are recommended for quantum mechanical modeling.

Q. What experimental designs are suitable for studying the environmental fate of this compound in abiotic systems?

  • Methodological Answer : Adopt a tiered approach:
  • Laboratory studies : Assess hydrolysis rates under varying pH and temperature (e.g., OECD 111 guidelines).
  • Photodegradation assays : Use UV light sources to simulate solar irradiation and track degradation via LC-MS.
  • Partitioning studies : Measure logP values to predict soil adsorption or aquatic mobility .
  • Long-term stability : Monitor structural integrity under simulated environmental conditions (e.g., humidity chambers) .

Methodological Challenges & Solutions

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Optimize protecting groups : Replace labile groups (e.g., benzyl ethers) with stable alternatives (e.g., TBS ethers) to prevent premature deprotection.
  • Sequential reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
  • Scale-down DOE (Design of Experiments) : Test variables (temperature, solvent polarity) in parallel microreactors to identify optimal parameters .

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Methodological Answer :
  • Schlenk line techniques : Maintain inert atmospheres (N₂/Ar) for sensitive steps (e.g., Grignard reactions).
  • Drying agents : Use molecular sieves or P₂O₅ in solvent storage.
  • Low-temperature quenches : Add reagents at controlled rates (e.g., -78°C for lithiation) to suppress side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Reactant of Route 2
Reactant of Route 2
(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

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